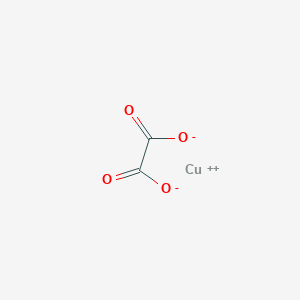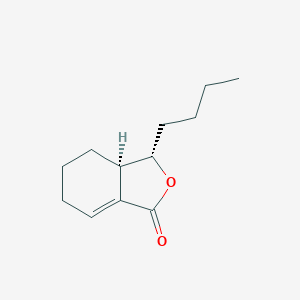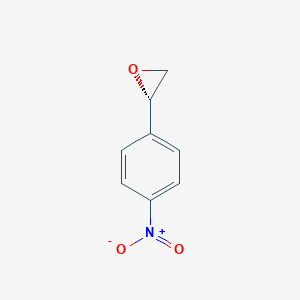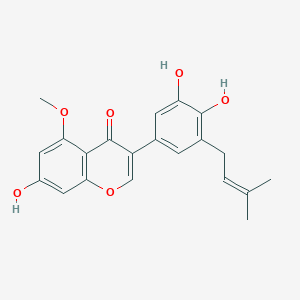
Copper(II) oxalate hemihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(II) oxalate hemihydrate is an inorganic compound with the chemical formula CuC₂O₄·0.5H₂O. It appears as a pale blue solid and is known for its use in various chemical reactions and industrial applications. This compound is a coordination polymer and is practically insoluble in water .
Méthodes De Préparation
Copper(II) oxalate hemihydrate can be synthesized through precipitation from acidified aqueous copper(II) salts and oxalic acid. The reaction is as follows :
CuSO4+H2C2O4+H2O→CuC2O4⋅H2O+H2SO4
Upon heating to 130°C, the hydrated copper(II) oxalates convert to the anhydrous cupric oxalate. Further heating at higher temperatures under an atmosphere of hydrogen gives copper metal .
Analyse Des Réactions Chimiques
Copper(II) oxalate hemihydrate undergoes several types of chemical reactions:
Applications De Recherche Scientifique
Copper(II) oxalate hemihydrate is used in various scientific research applications:
Catalyst for Organic Reactions: It is used as a catalyst in organic reactions.
Stabilizer for Acetylated Polyformaldehyde: It acts as a stabilizer for acetylated polyformaldehyde.
Anticaries Compositions: It is used in anticaries compositions.
Seed Treatments: It is used in seed treatments to repel birds and rodents.
Mécanisme D'action
The mechanism of action of copper(II) oxalate hemihydrate involves its ability to act as a Lewis acid, binding to Lewis bases. This property allows it to participate in various coordination reactions, forming complexes with other molecules .
Comparaison Avec Des Composés Similaires
Copper(II) oxalate hemihydrate can be compared with other oxalate compounds such as:
- Calcium Oxalate
- Sodium Oxalate
- Magnesium Oxalate
- Strontium Oxalate
- Barium Oxalate
- Iron(II) Oxalate
- Iron(III) Oxalate
This compound is unique due to its specific coordination properties and its use as a catalyst and stabilizer in various applications.
Propriétés
Numéro CAS |
55671-32-4 |
|---|---|
Formule moléculaire |
C4H6Cu2O9 |
Poids moléculaire |
325.18 g/mol |
Nom IUPAC |
copper;oxalic acid;hydrate |
InChI |
InChI=1S/2C2H2O4.2Cu.H2O/c2*3-1(4)2(5)6;;;/h2*(H,3,4)(H,5,6);;;1H2 |
Clé InChI |
LIZLXPYGKGKSBP-UHFFFAOYSA-N |
Impuretés |
Usually contains some water. |
SMILES |
C(=O)(C(=O)O)O.O.[Cu] |
SMILES canonique |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Cu].[Cu] |
Color/Form |
Blue-white powder Bluish-green powde |
Densité |
greater than 1 at 68 °F (USCG, 1999) |
| 814-91-5 | |
Description physique |
Cupric oxalate is an odorless bluish-white solid. Denser than water and insoluble in water. Hence sinks in water. Used as a catalysts for organic reactions. |
Pictogrammes |
Irritant |
Solubilité |
Practically insol in water, alc, ether, acetic acid; sol in ammonium hydroxide |
Synonymes |
Copper(II) Oxalate; Cupric Oxalate; [Ethanedioato(2-)-O,O’] Copper; [Ethanedioato(2-)-κO1,κO2] Copper; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B150611.png)












